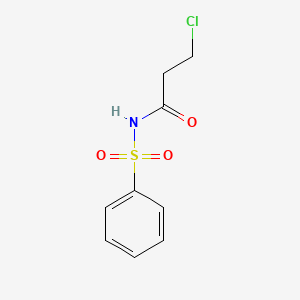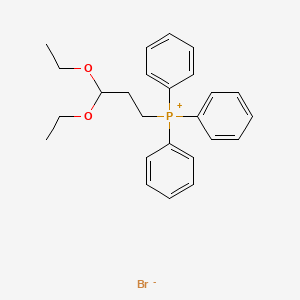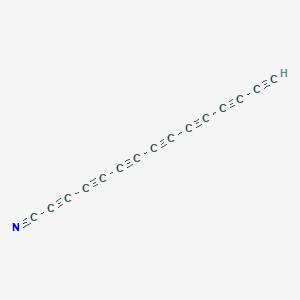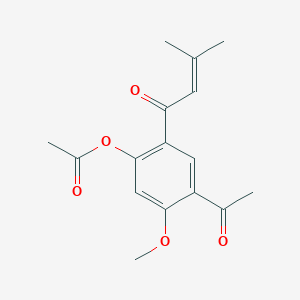
1,1,1-Tris(methylsulfanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tris(methylsulfanyl)propane is an organic compound with the molecular formula C6H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a central propane backbone
Méthodes De Préparation
The synthesis of 1,1,1-Tris(methylsulfanyl)propane typically involves the reaction of propane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1,1-Tris(methylsulfanyl)propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the corresponding sulfides. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while further oxidation can produce sulfones.
Applications De Recherche Scientifique
1,1,1-Tris(methylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to undergo oxidation and reduction reactions makes it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and stability.
Mécanisme D'action
The mechanism by which 1,1,1-Tris(methylsulfanyl)propane exerts its effects involves its ability to participate in redox reactions. The methylsulfanyl groups can be oxidized to sulfoxides and sulfones, which can then interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins involved in redox signaling pathways.
Comparaison Avec Des Composés Similaires
1,1,1-Tris(methylsulfanyl)propane can be compared to other similar compounds, such as:
1,1,1-Tris(hydroxymethyl)propane: This compound has hydroxyl groups instead of methylsulfanyl groups. It is commonly used as a precursor in the synthesis of polyols and resins.
1,1,1-Tris(ethylsulfanyl)propane: Similar to this compound, but with ethylsulfanyl groups. It exhibits different reactivity and physical properties due to the longer alkyl chains.
Propriétés
Numéro CAS |
83994-43-8 |
|---|---|
Formule moléculaire |
C6H14S3 |
Poids moléculaire |
182.4 g/mol |
Nom IUPAC |
1,1,1-tris(methylsulfanyl)propane |
InChI |
InChI=1S/C6H14S3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 |
Clé InChI |
GKSOUUBDROVGHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(SC)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)





![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

